Cas no 896344-75-5 (N-3-(1H-1,3-benzodiazol-2-yl)phenyl-4-methanesulfonylbenzamide)
N-3-(1H-1,3-benzodiazol-2-yl)phenyl-4-methanesulfonylbenzamide Chemical and Physical Properties
Names and Identifiers
-
- N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methylsulfonylbenzamide
- 896344-75-5
- N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-methanesulfonylbenzamide
- CHEMBL1438015
- MLS001166839
- HMS2955L21
- N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide
- SMR000641515
- F2558-0130
- AKOS024660279
- N-3-(1H-1,3-benzodiazol-2-yl)phenyl-4-methanesulfonylbenzamide
-
- Inchi: 1S/C21H17N3O3S/c1-28(26,27)17-11-9-14(10-12-17)21(25)22-16-6-4-5-15(13-16)20-23-18-7-2-3-8-19(18)24-20/h2-13H,1H3,(H,22,25)(H,23,24)
- InChI Key: YJZIWVRTUWYQLE-UHFFFAOYSA-N
- SMILES: C(NC1=CC=CC(C2NC3=CC=CC=C3N=2)=C1)(=O)C1=CC=C(S(C)(=O)=O)C=C1
Computed Properties
- Exact Mass: 391.09906259g/mol
- Monoisotopic Mass: 391.09906259g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 28
- Rotatable Bond Count: 4
- Complexity: 654
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 100Ų
N-3-(1H-1,3-benzodiazol-2-yl)phenyl-4-methanesulfonylbenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2558-0130-2μmol |
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-methanesulfonylbenzamide |
896344-75-5 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2558-0130-5μmol |
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-methanesulfonylbenzamide |
896344-75-5 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2558-0130-10μmol |
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-methanesulfonylbenzamide |
896344-75-5 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2558-0130-20μmol |
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-methanesulfonylbenzamide |
896344-75-5 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2558-0130-1mg |
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-methanesulfonylbenzamide |
896344-75-5 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2558-0130-2mg |
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-methanesulfonylbenzamide |
896344-75-5 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2558-0130-3mg |
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-methanesulfonylbenzamide |
896344-75-5 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2558-0130-4mg |
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-methanesulfonylbenzamide |
896344-75-5 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2558-0130-5mg |
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-methanesulfonylbenzamide |
896344-75-5 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2558-0130-10mg |
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-methanesulfonylbenzamide |
896344-75-5 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N-3-(1H-1,3-benzodiazol-2-yl)phenyl-4-methanesulfonylbenzamide Related Literature
-
Li Wang,Jian Huang,Mei-Juan Su,Jin-Di Wu,Weisheng Liu RSC Adv., 2021,11, 27152-27159
-
Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
-
Chunbin Li,Yuan Luo,Jiaofeng Peng,Guanjun Deng,Jianguo Wang,Safacan Kolemen,Hongchun Li,Pengfei Zhang,Ping Gong,Lintao Cai Mater. Chem. Front., 2021,5, 7638-7644
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
Additional information on N-3-(1H-1,3-benzodiazol-2-yl)phenyl-4-methanesulfonylbenzamide
Research Briefing on N-3-(1H-1,3-benzodiazol-2-yl)phenyl-4-methanesulfonylbenzamide (CAS: 896344-75-5)
N-3-(1H-1,3-benzodiazol-2-yl)phenyl-4-methanesulfonylbenzamide (CAS: 896344-75-5) is a small molecule compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have focused on its role as a modulator of key biological pathways, particularly in the context of inflammation and oncology. This research briefing aims to summarize the latest findings related to this compound, highlighting its mechanism of action, pharmacological properties, and potential clinical applications.
The compound's structure features a benzimidazole core linked to a methanesulfonylbenzamide moiety, which is believed to contribute to its bioactivity. Recent in vitro and in vivo studies have demonstrated that N-3-(1H-1,3-benzodiazol-2-yl)phenyl-4-methanesulfonylbenzamide exhibits potent inhibitory effects on specific protein kinases involved in inflammatory and proliferative pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that the compound selectively targets the JAK-STAT signaling pathway, which is implicated in autoimmune diseases and certain cancers.
Pharmacokinetic studies have also shed light on the compound's absorption, distribution, metabolism, and excretion (ADME) profiles. Data from preclinical models indicate that N-3-(1H-1,3-benzodiazol-2-yl)phenyl-4-methanesulfonylbenzamide has favorable oral bioavailability and a half-life conducive to once-daily dosing. These properties make it a promising candidate for further development as an oral therapeutic agent. However, challenges such as potential off-target effects and metabolic stability in human subjects remain to be addressed in ongoing research.
In the context of oncology, recent findings suggest that the compound may synergize with existing chemotherapeutic agents to enhance efficacy. A 2024 study in Cancer Research demonstrated that N-3-(1H-1,3-benzodiazol-2-yl)phenyl-4-methanesulfonylbenzamide sensitizes tumor cells to DNA-damaging agents by modulating DNA repair mechanisms. This discovery opens new avenues for combination therapies in resistant cancers, particularly those with dysregulated DNA repair pathways.
Despite these promising results, the translational potential of N-3-(1H-1,3-benzodiazol-2-yl)phenyl-4-methanesulfonylbenzamide requires further validation through clinical trials. Current efforts are focused on optimizing the compound's chemical structure to improve selectivity and reduce toxicity. Additionally, researchers are exploring its potential applications beyond oncology, including neurodegenerative diseases and metabolic disorders, where modulation of similar pathways may be beneficial.
In conclusion, N-3-(1H-1,3-benzodiazol-2-yl)phenyl-4-methanesulfonylbenzamide (CAS: 896344-75-5) represents a versatile scaffold with significant therapeutic potential. Ongoing research continues to elucidate its molecular mechanisms and expand its applicability across various disease areas. Future studies should prioritize clinical translation while addressing the pharmacological challenges associated with its development.
896344-75-5 (N-3-(1H-1,3-benzodiazol-2-yl)phenyl-4-methanesulfonylbenzamide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)